molecular formula C24H30N2O5 B579086 N-Cbz-L-leucyl-L-alanine benzyl ester CAS No. 17664-94-7

N-Cbz-L-leucyl-L-alanine benzyl ester

Cat. No. B579086
CAS RN: 17664-94-7
M. Wt: 426.513
InChI Key: XPJZDZJUQJWXQX-RXVVDRJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Cbz-L-leucyl-L-alanine benzyl ester” is a compound with the molecular formula C24H30N2O5 . It is a derivative of L-leucine, obtained by the substitution of a benzyloxycarbonyl group on the nitrogen atom .


Synthesis Analysis

The synthesis of “N-Cbz-L-leucyl-L-alanine benzyl ester” involves the use of N-Carbobenzyloxy-L-alanine as an intermediate . The synthesis process also involves the use of protective groups such as Cbz (Carbobenzyloxy) which are used to protect amino groups during peptide synthesis .


Molecular Structure Analysis

The molecular structure of “N-Cbz-L-leucyl-L-alanine benzyl ester” is complex, with a molecular weight of 426.5 . It is a derivative of L-leucine, which is an essential amino acid in humans .


Chemical Reactions Analysis

“N-Cbz-L-leucyl-L-alanine benzyl ester” can undergo various chemical reactions. For instance, it can be used in the synthesis of Perindopril, an angiotensin-converting enzyme (ACE) inhibitor . It can also be used in the preparation of peptide-based potential antitumor agents .

Safety and Hazards

“N-Cbz-L-leucyl-L-alanine benzyl ester” should be handled with care. It should be stored properly, away from fire sources and oxidizing agents. During handling, inhalation of its dust or contact with skin and eyes should be avoided .

properties

IUPAC Name

benzyl (2S)-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O5/c1-17(2)14-21(26-24(29)31-16-20-12-8-5-9-13-20)22(27)25-18(3)23(28)30-15-19-10-6-4-7-11-19/h4-13,17-18,21H,14-16H2,1-3H3,(H,25,27)(H,26,29)/t18-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJZDZJUQJWXQX-RXVVDRJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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